6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
The compound is a complex organic molecule that includes several functional groups and structural features, such as a benzyl group, a dichlorothiophene group, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Given the presence of functional groups like carboxamide and dichlorothiophene, it’s likely that this compound could participate in a variety of chemical reactions .Scientific Research Applications
Antimicrobial Activity
- Novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were synthesized and found to exhibit significant antimicrobial activity against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans fungi. These compounds showed higher activity than reference drugs such as streptomycin and metronidazole in some cases (Kolisnyk et al., 2015).
Anti-inflammatory and Analgesic Agents
- The synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide and their derivatives showed promising results as anti-inflammatory and analgesic agents. Some of these compounds were found to inhibit COX-2 selectively, with significant analgesic and anti-inflammatory activities, highlighting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
- A study on novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, 1-thienyl-1,2,3,4-tetrahydroisoquinolines, and related compounds, where benzene rings were replaced with heteroaromatic rings such as thiophene, revealed significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. Some derivatives showed potent in vivo activities, suggesting their potential use in anticonvulsant therapies (Ohkubo et al., 1996).
Properties
IUPAC Name |
6-benzyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2S2.ClH/c21-15-8-13(17(22)29-15)19(27)24-20-16(18(23)26)12-6-7-25(10-14(12)28-20)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H2,23,26)(H,24,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQFGTIFRQLWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C(=O)N)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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